Product packaging for Standishinal(Cat. No.:)

Standishinal

Cat. No.: B1255982
M. Wt: 316.4 g/mol
InChI Key: SUYVUYGJROOQKZ-CMKODMSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Standishinal is a diterpenoid belonging to the taiwaniaquinoid class of natural products, which are characterized by an unusually rearranged 5(6→7)abeo-abietane skeleton . This compound is of significant interest in phytochemical and biosynthetic studies. It is formed through a key Friedel-Crafts-type cyclization of a 6,7-seco-abietane dialdehyde precursor, a transformation that has been experimentally corroborated and is considered a plausible biogenetic pathway from common abietane diterpenes to the more complex taiwaniaquinoids . Research into this compound provides valuable insights into the chemical logic and enzymatic processes that plants use to construct complex molecular architectures. Its synthesis from abietane derivatives, such as 6,7-dehydroferruginol, supports its role as a biosynthetic intermediate . Taiwaniaquinoids as a class have been isolated from East Asian conifers and preliminary studies suggest they possess promising biological activities, including cytotoxic and trypanocidal effects, making them a compelling target for medicinal chemistry and drug discovery research . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B1255982 Standishinal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(4bS,8aS,9R)-1,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-fluorene-4-carbaldehyde

InChI

InChI=1S/C20H28O3/c1-11(2)13-9-12(10-21)15-14(16(13)22)17(23)18-19(3,4)7-6-8-20(15,18)5/h9-11,17-18,22-23H,6-8H2,1-5H3/t17-,18-,20+/m0/s1

InChI Key

SUYVUYGJROOQKZ-CMKODMSKSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=C1)C=O)[C@]3(CCCC([C@@H]3[C@H]2O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=C1)C=O)C3(CCCC(C3C2O)(C)C)C)O

Synonyms

standishinal

Origin of Product

United States

Biosynthetic Pathways and Enantiomeric Considerations of Standishinal

Putative Biogenetic Origins and Precursors

Standishinal is believed to originate from abietane (B96969) diterpenoids through a series of oxidative and rearrangement steps. wikipedia.orggbif.orgacs.orgnih.gov

Abietane diterpenoids, which possess a tricyclic abietane skeleton, serve as the likely starting materials for the biosynthesis of taiwaniaquinoids, including this compound. wikipedia.orggbif.orgacs.orgnih.govrsc.org These precursors undergo modifications, such as cleavage of specific carbon-carbon bonds and subsequent cyclizations, leading to the rearranged skeleton found in this compound. mdpi.comnih.gov

A crucial intermediate in the proposed biosynthetic pathway to this compound is 12-hydroxy-6,7-seco-abieta-8,11,13-triene-6,7-dial. nih.govuga.edu This compound is a seco-abietane, meaning the C6-C7 bond of the abietane skeleton has been cleaved. mdpi.comnih.gov Experimental studies have shown that 12-hydroxy-6,7-seco-abieta-8,11,13-triene-6,7-dial can be converted to this compound under specific conditions, supporting its role as a direct precursor. nih.govuga.edu

Enzymatic Transformations and Catalytic Steps in Thuja standishii

While the precise enzymatic machinery in Thuja standishii responsible for the biosynthesis of this compound is not fully elucidated, the transformations involved suggest the action of specific enzymes. The conversion of abietane precursors to the seco-diterpene intermediate and the subsequent cyclization to form the characteristic this compound skeleton are likely catalyzed by plant enzymes. Acid-catalyzed cyclization of the seco-abietane dialdehyde (B1249045) has been shown to yield this compound in laboratory settings, suggesting that similar catalytic steps might occur enzymatically in the plant. mdpi.comnih.gov

Key Rearrangement Mechanisms in Taiwaniaquinoid Biosynthesis

The formation of the rearranged 4a-methyltetrahydrofluorene skeleton characteristic of taiwaniaquinoids like this compound involves key rearrangement mechanisms. wikipedia.orggbif.orgacs.orgnih.gov

A central feature in the biosynthesis of taiwaniaquinoids from abietane diterpenoids is the contraction of the B-ring. wikipedia.orggbif.orgacs.orgnih.gov Several mechanisms have been proposed and investigated for this ring contraction, including pinacol (B44631) rearrangement of a 6,7-diol derivative and benzilic acid rearrangement of a hydroxydione. scispace.commdpi.comnih.govacs.org Another proposed mechanism involves the cleavage of the C6-C7 double bond of abietane derivatives, leading to a seco-abietane intermediate, followed by cyclization which results in the B-ring contraction. mdpi.comnih.gov

The cyclization of seco-abietane dialdehydes, such as 12-hydroxy-6,7-seco-abieta-8,11,13-triene-6,7-dial, to form the taiwaniaquinoid skeleton can proceed through a cyclic aldol (B89426) intermediate. researchgate.netmdpi.comresearchgate.netnih.govucuenca.edu.ec An unprecedented mechanism involving the elimination of formic acid from this cyclic aldol intermediate has been proposed as a new biogenetic pathway toward the taiwaniaquinoid skeleton. researchgate.netmdpi.comresearchgate.netnih.govucuenca.edu.ec This elimination reaction facilitates the formation of the characteristic ring system of this compound and related compounds. researchgate.netmdpi.com

Stereochemical Implications of the Biosynthetic Route

The biosynthesis of complex natural products like this compound inherently involves enzymatic transformations that are typically stereospecific, meaning they lead to specific stereoisomers. ataman-chemicals.comatamankimya.comnih.govreddit.comresearchgate.net The stereochemical outcome at each chiral center is dictated by the structure and mechanism of the enzymes catalyzing the biosynthetic reactions. ataman-chemicals.com

Proposed biosynthetic routes for taiwaniaquinoids, a class of natural products that includes this compound, often involve intermediates derived from abietane-type diterpenes, such as 12-hydroxy-6,7-seco-abieta-8,11,13-triene-6,7-dial or related structures. cdutcm.edu.cnthegoodscentscompany.comnih.gov The conversion of such seco-diterpene intermediates into the fused tricyclic core of this compound necessitates cyclization and functional group modifications, each step of which would be under enzymatic control in the natural pathway.

The stereochemistry of the resulting fused ring system, particularly the A/B-ring junction and the configuration of substituents on the rings, is a critical feature of this compound's structure. Studies on synthetic approaches to this compound and related compounds highlight the challenges and strategies involved in controlling the relative and absolute stereochemistry of these complex frameworks. For instance, synthetic efforts have explored various methods to establish the correct stereocenters and ring fusions, emphasizing the importance of stereospecific reactions. thegoodscentscompany.comnih.govlibretexts.orgnih.gov The observation that isomers with different stereochemistry, such as cis versus trans A/B-ring fusion in related compounds, exhibit different biological activities underscores the significance of stereochemical control during biosynthesis. thegoodscentscompany.com

Chemical Synthesis and Analog Development of Standishinal

Total Synthetic Approaches to Standishinal and its Enantiomers

The total synthesis of this compound involves the complete chemical construction of the complex molecule from simpler, commercially available starting materials. ebsco.com This process allows for the production of the natural product and its enantiomers, which are non-superimposable mirror images of each other. wikipedia.orgbuchler-gmbh.com Enantioselective synthesis, a specialized field of chemical synthesis, focuses on producing a specific enantiomer, which is crucial as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.orgbuchler-gmbh.com The synthesis of DL-Standishinal, a racemic mixture of both enantiomers, has been achieved in 15 steps starting from p-formylanisole. nih.gov

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org It involves breaking down the target molecule into progressively simpler precursor structures, a process known as disconnection. wikipedia.orgnumberanalytics.com This method is repeated until readily available starting materials are identified. wikipedia.org

For this compound and related taiwaniaquinoids, a key retrosynthetic disconnection involves breaking the bonds of the central five-membered ring. This simplifies the tricyclic [6-5-6] system into a more manageable bicyclic or monocyclic precursor. The logic behind this strategy is to construct the complex, fused ring system from simpler, more accessible building blocks. This approach allows chemists to systematically plan the forward synthesis, starting from the identified precursors and building up to the final target molecule. journalspress.com

Key Synthetic Methodologies and Reaction Sequences

The construction of the this compound skeleton relies on a series of key chemical reactions. These methodologies are chosen for their efficiency and ability to form the required carbon-carbon bonds and ring structures.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.comnumberanalytics.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.comnumberanalytics.com

In the synthesis of DL-Standishinal, an intramolecular aldol condensation of 12-hydroxy-6,7-secoabieta-8,11,13-trien-6,7-dial is a crucial step. nih.gov This reaction, catalyzed by a protonic acid like d-camphorsulfonic acid, proceeds in high yield to form the characteristic ring system of this compound. nih.gov Similarly, other taiwaniaquinoids have been synthesized using aldol condensations to construct key ring structures. caltech.edu For instance, the synthesis of (+)-dichroanone involved an aldol condensation to form a bicyclic enone intermediate. caltech.edu

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a set of reactions used to attach substituents to an aromatic ring. nih.govwikipedia.org Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride, to produce a monoacylated product. sigmaaldrich.comorganic-chemistry.org This reaction is advantageous over Friedel-Crafts alkylation as the resulting ketone product is less reactive than the starting material, preventing further reactions. organic-chemistry.org

While direct Friedel-Crafts acylation attempts in some taiwaniaquinoid syntheses have been unsuccessful, domino reactions incorporating this strategy have been developed. psu.edu An acid-promoted domino Friedel-Crafts acylation has been utilized to construct the core 6,5,6-ABC tricyclic skeleton of taiwaniaquinoids. sigmaaldrich.com This approach combines multiple bond-forming events in a single step, offering an efficient route to the complex core structure.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystStrengthSelectivityTypical Use Cases
AlCl₃StrongLowGeneral acylation, electron-rich aromatics
FeCl₃ModerateModerateMilder conditions, less reactive aromatics
BF₃Moderate to WeakHighReactions with sensitive functional groups

This table summarizes the characteristics of common Lewis acid catalysts used in Friedel-Crafts acylation. numberanalytics.com

The intramolecular Heck reaction is a powerful tool for constructing cyclic compounds, particularly those containing five- or six-membered rings. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.

This methodology has been successfully applied to the asymmetric synthesis of several abeo-abietane-type diterpenoids, including taiwaniaquinone H and dichroanone. acs.org The intramolecular asymmetric Heck reaction has also been a key step in the first asymmetric total syntheses of (+)-taiwaniaquinol D and (−)-taiwaniaquinone D. grafiati.com These syntheses demonstrate the utility of the Heck reaction in creating the specific stereochemistry required for these complex natural products.

The Nazarov cyclization is an electrocyclic reaction of a divinyl ketone that forms a cyclopentenone ring. mdpi.com This reaction can be promoted by Lewis or Brønsted acids and is a key step in the synthesis of many complex molecules. mdpi.com

The Nazarov reaction has proven to be a highly effective method for constructing the central five-membered ring of the taiwaniaquinoid skeleton. rsc.orgpsu.edu Various Lewis and Brønsted acids have been screened for this cyclization, with triflic acid often being the most effective. rsc.orgnih.gov For example, the total synthesis of (±)-taiwaniaquinol F was achieved using a Lewis acid-catalyzed Nazarov-type cyclization of an aryldiallylcarbinol. researchgate.net This approach has also been used in the synthesis of (±)-taiwaniaquinol B, where treatment of an aryl vinyl ketone with trimethylsilyl (B98337) triflate in nitromethane (B149229) led to the desired cyclized product. psu.edu A tandem acylation-Nazarov cyclization approach has also been developed, further streamlining the synthesis of the tricyclic skeleton. deepdyve.com

Table 2: Selected Acid Catalysts for Nazarov Cyclization in Taiwaniaquinoid-related Synthesis

Acid CatalystYield RangeReaction Time
Triflic Acid87-91%Short
H₂SO₄65-85%Longer
CF₃COOH65-85%Longer
p-TsOH65-85%Longer
AlCl₃47-62%-
FeCl₃47-62%-
BF₃·Et₂O47-62%-

This table presents the effectiveness of various acid catalysts in the Nazarov cyclization to form [6-5-6] tricyclic systems related to taiwaniaquinoids. rsc.org

Stereoselective and Enantiospecific Synthesis Considerations

The total synthesis of this compound is a complex undertaking due to the presence of several chiral centers, including an all-carbon quaternary stereocenter, a feature known to be challenging to construct stereoselectively. rolandcorp.com.au While the synthesis of a racemic mixture (DL-Standishinal) has been accomplished, the development of a stereoselective or enantiospecific synthesis that yields a single enantiomer remains a significant area of research. researchgate.net

The synthesis of DL-Standishinal was achieved in 15 steps starting from p-formylanisole. A key step in this synthesis is an aldol reaction of 12-hydroxy-6,7-secoabieta-8,11,13-trien-6,7-dial. researchgate.net It was discovered that this aldol condensation proceeds in excellent yield when a protonic catalyst, such as d-camphorsulfonic acid, is used in dichloromethane. researchgate.net

Strategies for achieving stereocontrol in the synthesis of related abietane (B96969) diterpenoids and taiwaniaquinoids offer potential pathways for an enantioselective synthesis of this compound. iiserkol.ac.in These methods include:

Intramolecular Heck Reaction: This palladium-catalyzed reaction has been successfully employed in the asymmetric synthesis of related natural products, demonstrating its potential for constructing the key ring systems with high stereocontrol.

Yamada-Otani Reaction: A proline sulfonamide-catalyzed Yamada-Otani reaction has been utilized to create the highly functionalized cyclohexane (B81311) A-ring core, including the difficult C10 all-carbon quaternary stereocenter, in other abietane diterpenoids.

Asymmetric Hydrovinylation: A nickel-catalyzed asymmetric hydrovinylation has been reported for generating benzylic, all-carbon quaternary centers in high enantioselectivity, a structural motif present in (-)-standishinal. rolandcorp.com.au

These advanced synthetic methods highlight the ongoing efforts and potential routes toward achieving a complete and stereocontrolled total synthesis of individual this compound enantiomers.

Semisynthetic Modifications and Derivatization Strategies of this compound

Semisynthetic modification of naturally isolated this compound provides a valuable avenue for exploring its structure-activity relationships and potentially enhancing its biological properties. Derivatization strategies focus on chemically altering specific functional groups within the this compound molecule.

A notable example is the preparation of a diacetate derivative of this compound. researchgate.netresearchgate.net This modification involves the acetylation of the hydroxyl groups present in the this compound structure. The resulting this compound diacetate has been evaluated for its biological activity, such as aromatase inhibition, and compared to the parent compound. researchgate.netresearchgate.netthieme-connect.com Such studies are crucial for understanding which parts of the molecule are essential for its biological function.

DerivativeModificationPurpose of Derivatization
This compound DiacetateAcetylation of hydroxyl groupsStructure-activity relationship studies

These derivatization efforts contribute to a deeper understanding of the pharmacophore of this compound and guide the design of more potent and selective analogs.

Rational Design and Synthesis of this compound Structural Analogs

The rational design and synthesis of structural analogs of this compound are driven by the desire to investigate the impact of specific structural features on its biological activity. By systematically modifying the this compound scaffold, researchers can identify key structural motifs responsible for its properties.

A study focused on the synthesis of DL-standishinal and its related compounds for structure-activity relationship studies on aromatase inhibition provides significant insights. researchgate.net This research revealed that the stereochemistry of the A/B-ring fusion plays a critical role in the inhibitory activity. Specifically, isomers with a cis-configuration at the A/B-ring junction generally exhibit more potent inhibitory activity against aromatase compared to those with a trans-configuration. researchgate.net

The synthesis of these analogs often leverages similar synthetic pathways as the total synthesis of the natural product, with modifications introduced at key steps to generate the desired structural variations. The findings from these studies are instrumental in developing a comprehensive understanding of how the three-dimensional structure of this compound and its analogs correlates with their biological function.

Analog TypeStructural ModificationKey Finding
A/B-ring IsomersVariation in the stereochemistry of the A/B-ring fusion (cis vs. trans)cis-fused isomers showed more potent aromatase inhibitory activity. researchgate.net

The ongoing exploration of this compound analogs continues to provide valuable data for the development of new therapeutic agents based on this unique natural product scaffold.

Molecular and Cellular Mechanisms of Standishinal Action

Enzymatic Inhibition Profiles

Standishinal's primary characterized mechanism of action is its ability to inhibit the aromatase enzyme (CYP19A1). nih.govresearchgate.net Aromatase is a critical cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. nih.govwikipedia.org Its inhibition is a key strategy in the treatment of hormone-responsive breast cancers. nih.govfrontiersin.org

Research has established this compound as a significant inhibitor of aromatase. Studies utilizing recombinant human aromatase have determined its inhibitory concentration (IC50) values. One study reported that this compound inhibited aromatase activity by 50.2% at a concentration of 1 µM. researchgate.net Another key study identified this compound as the most active among tested diterpenoids, with a reported IC50 value of 0.8 µM. nih.gov Its diacetate derivative also demonstrated significant inhibitory activity. researchgate.net This positions this compound as a noteworthy natural inhibitor of this key enzyme. nih.govresearchgate.net

Table 1: Aromatase (CYP19A1) Inhibitory Activity of this compound

CompoundAssay SystemIC50 / % InhibitionReference
This compound Recombinant Yeast Microsomes0.8 µM nih.gov
This compound Human Aromatase-expressing Yeast Microsomes50.2% inhibition at 1 µM researchgate.net

The potency of this compound can be contextualized by comparing it to other known aromatase inhibitors. Its inhibitory effect is roughly half that of the steroidal inhibitor formestane (B1683765) under similar assay conditions. researchgate.net When compared to the non-steroidal inhibitor aminoglutethimide, which has a reported IC50 of 2.3 µM, this compound demonstrates comparable or slightly greater potency. researchgate.net

Aromatase inhibitors are broadly classified into two types: Type I (steroidal, irreversible inactivators like formestane and exemestane) and Type II (non-steroidal, reversible competitive inhibitors like letrozole (B1683767) and anastrozole). nih.govwikipedia.org Non-steroidal inhibitors typically function by reversibly binding to the enzyme's active site, with a heteroatom on the inhibitor interacting with the aromatase heme iron, thereby blocking substrate access. nih.govnih.gov this compound, as a non-steroidal diterpenoid, is believed to follow a similar reversible, competitive inhibition mechanism. nih.govresearchgate.net

Kinetic studies have confirmed that this compound acts as a competitive inhibitor of aromatase. researchgate.net This mode of action involves the compound binding to the active site of the aromatase enzyme, thereby competing with the natural androgen substrates (androstenedione and testosterone). nih.govmdpi.com The active site of aromatase is a hydrophobic pocket within the enzyme, and the binding of inhibitors is stabilized by interactions with specific amino acid residues. mdpi.com While detailed molecular docking studies specifically for this compound are not extensively published, its competitive nature implies direct interaction within this androgen-specific cleft, preventing the catalytic conversion to estrogens. researchgate.netmdpi.com The structure-activity relationship studies of this compound and its synthetic derivatives have highlighted that a cis-configuration on the A/B ring system is favorable for its inhibitory activity. nih.gov

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound influences cellular signaling pathways that are integral to processes like inflammation and cell proliferation, which are often dysregulated in cancer. frontiersin.orgnih.gov

The primary anti-tumor promoting activity of this compound is linked to its aromatase inhibition. By reducing local estrogen synthesis, it can suppress the growth of estrogen-receptor-positive (ER+) cancer cells. nih.govpharmgkb.org Estrogens promote the proliferation of these cells by binding to estrogen receptors, which then act as transcription factors to turn on genes related to cell growth. pharmgkb.org

Additionally, some studies suggest that compounds with similar structural features can possess anti-inflammatory properties, which are often linked to anti-tumor activities. nih.gov Inflammation is a critical component of tumor progression, and signaling pathways like NF-κB and MAPKs are central to this process. frontiersin.orgnih.gov While direct modulation of these specific pathways by this compound requires further elucidation, its reported anti-tumor promoting effects in mouse skin carcinogenesis assays suggest an influence on these critical cellular networks. researchgate.net

This compound has been investigated for its ability to inhibit the activation of the Epstein-Barr Virus Early Antigen (EBV-EA). researchgate.netthieme-connect.de The induction of EBV-EA by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) is a widely used in vitro assay to screen for potential anti-tumor promoting agents. nih.gov The activation of EBV-EA is linked to cellular signaling pathways that are also involved in tumor promotion. nih.gov

Studies have shown that this compound exhibits inhibitory effects on TPA-induced EBV-EA activation. researchgate.net This finding suggests that this compound can interfere with the signaling cascades triggered by TPA, which are known to involve protein kinase C (PKC) and downstream pathways like the MAPK cascade. By inhibiting these pathways, this compound may prevent the expression of the viral early antigen, indicating a potential to halt or interfere with the tumor promotion stage of carcinogenesis. researchgate.netthieme-connect.de

Molecular Interactions Implicated in Cytotoxic and Trypanocidal Effects

Preliminary studies have indicated that the taiwaniaquinoid class of compounds, to which this compound belongs, possesses both cytotoxic and trypanocidal properties. ontosight.ai The molecular underpinnings of these effects are an active area of investigation.

The cytotoxic activity of taiwaniaquinoids has been observed against various cancer cell lines. For instance, congeners of this diterpenoid family have demonstrated cytotoxicity against KB epidermoid carcinoma cells. nih.gov More detailed mechanistic studies on synthetic taiwaniaquinoids have provided insights into their mode of action. In a study on the synthetic taiwaniaquinoid C36, its antiproliferative effect on MCF-7 breast cancer cells was shown to be mediated by the induction of reactive oxygen species (ROS). nih.govresearchgate.net This increase in oxidative stress was linked to the activation of apoptosis, characterized by an increase in the sub-G1 cell population, activation of caspase-9, and an elevated Bax/Bcl-2 ratio. nih.govresearchgate.net Apoptosis is a form of programmed cell death crucial for removing damaged or cancerous cells. The Bax/Bcl-2 ratio is a key determinant of a cell's susceptibility to apoptosis, with a higher ratio promoting cell death.

In the context of trypanocidal activity, derivatives of taiwaniaquinoids and abietane (B96969) quinones have been evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net Two specific derivatives, an abietane quinone (P-1) and a taiwaniaquinoid (S-567), were identified as particularly potent against the epimastigote, trypomastigote, and amastigote forms of the parasite, while exhibiting lower toxicity to host cells than the conventional drug benznidazole. researchgate.net Mechanistic studies suggested that these compounds may induce metabolic alterations within the parasite, particularly at the mitochondrial level. researchgate.net The mitochondrion is a vital organelle for the parasite's energy metabolism and survival, making it a promising target for anti-parasitic drugs.

Table 1: Cytotoxic and Trypanocidal Activity of this compound-related Compounds

Compound/DerivativeTarget Organism/Cell LineObserved EffectPotential Molecular InteractionReference
Taiwaniaquinoid CongenersKB epidermoid carcinoma cellsCytotoxicityNot specified nih.gov
Synthetic Taiwaniaquinoid C36MCF-7 breast cancer cellsAntiproliferative activity, ROS induction, apoptosisActivation of caspase-9, increased Bax/Bcl-2 ratio nih.govresearchgate.net
Abietane Quinone (P-1)Trypanosoma cruziTrypanocidal activityMitochondrial metabolic alterations researchgate.net
Taiwaniaquinoid (S-567)Trypanosoma cruziTrypanocidal activityMitochondrial metabolic alterations researchgate.net

This table is interactive. Click on the headers to sort the data.

Investigation of Additional Molecular Targets within Biological Systems

Beyond the general cytotoxic and trypanocidal effects, research has aimed to identify specific molecular targets of this compound and related compounds. The primary and most well-documented molecular target of this compound is the enzyme aromatase. acs.orgnih.gov

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. acs.org By inhibiting aromatase, this compound can reduce the levels of estrogen, which is crucial for the growth of estrogen-dependent breast cancers. researchgate.net This inhibitory action on aromatase positions this compound as a potential agent for cancer chemoprevention and therapy. nih.gov The interaction is believed to be a reversible, non-steroidal inhibition, where the compound binds to the enzyme, blocking its catalytic function. acs.org

The cytotoxic activities of taiwaniaquinoids suggest the existence of molecular targets beyond aromatase. The induction of apoptosis in cancer cells by the synthetic taiwaniaquinoid C36 points towards the components of the intrinsic apoptotic pathway as potential targets. These include the Bcl-2 family of proteins (Bax and Bcl-2) that regulate mitochondrial outer membrane permeabilization and the caspase cascade, particularly caspase-9, which is a key initiator caspase in this pathway. nih.govresearchgate.net Furthermore, the observed increase in ROS suggests an interaction with cellular components that regulate oxidative homeostasis.

The trypanocidal activity of related compounds also hints at additional molecular targets within the parasite. The proposed interference with mitochondrial metabolism in T. cruzi suggests that enzymes involved in the parasite's electron transport chain or other mitochondrial metabolic pathways could be specific targets. researchgate.net Identifying these specific parasitic enzymes is a critical step in developing more effective and selective trypanocidal drugs.

Table 2: Investigated and Potential Molecular Targets of this compound and Related Compounds

Compound/ClassMolecular TargetBiological SystemImplicationReference
This compoundAromataseHumanInhibition of estrogen biosynthesis, potential anti-breast cancer activity acs.orgnih.gov
Synthetic Taiwaniaquinoid C36Caspase-9, Bcl-2 family proteinsHuman cancer cells (MCF-7)Induction of apoptosis nih.govresearchgate.net
Synthetic Taiwaniaquinoid C36Cellular components regulating ROSHuman cancer cells (MCF-7)Induction of oxidative stress nih.govresearchgate.net
Taiwaniaquinoid/Abietane Quinone DerivativesMitochondrial enzymesTrypanosoma cruziDisruption of parasite metabolism, trypanocidal activity researchgate.net

This table is interactive. Click on the headers to sort the data.

Preclinical Biological Evaluation of Standishinal

In Vitro Efficacy and Potency Assays

Aromatase Inhibitory Assays Using Recombinant Yeast Microsomes

Standishinal has demonstrated notable inhibitory activity against aromatase, a key enzyme in estrogen biosynthesis. In assays utilizing recombinant human aromatase expressed in yeast microsomes, this compound exhibited significant inhibition of aromatase activity. researchgate.net At a concentration of 1 µM, this compound was found to inhibit aromatase activity by 50.2%. researchgate.net This level of potency is reportedly comparable to that of known natural flavonoids such as chrysin (B1683763) (IC50 = 0.5 µM) and apigenin (B1666066) (IC50 = 1.2 µM), and approximately half the potency of the steroidal aromatase inhibitor formestane (B1683765) under the same assay conditions. researchgate.net

A semi-synthetic diacetyl derivative of this compound was also evaluated and showed an inhibition of 38.6% at a 1 µM concentration, suggesting that the diacetylation of this compound does not substantially alter its inhibitory potential. researchgate.net

CompoundConcentration (µM)% Inhibition of Aromatase Activity
This compound150.2%
This compound Diacetate138.6%

Cell-Based Models for Anti-tumor Promoting Activity Assessment

Currently, there is no publicly available scientific literature detailing the evaluation of this compound in cell-based models for assessing anti-tumor promoting activity.

Cytotoxicity Assays in Cancer Cell Lines

While preliminary studies on compounds structurally related to this compound have suggested potential cytotoxic effects, there is no specific data available in the scientific literature regarding the cytotoxicity of this compound in cancer cell lines.

In Vitro Models for Trypanocidal and EBV-EA Inhibition

There is no scientific evidence available to date on the evaluation of this compound in in vitro models for either trypanocidal activity or the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation. Preliminary studies on some related diterpenoids have hinted at possible trypanocidal effects, but these have not been specifically demonstrated for this compound. nih.gov

In Vivo Preclinical Animal Model Studies

Evaluation in Two-Stage Mouse Skin Carcinogenesis Assays

This compound has been evaluated for its anti-tumor promoting activities in an in vivo two-stage mouse skin carcinogenesis assay. researchgate.net However, detailed quantitative results from these studies, such as tumor incidence, latency, and multiplicity, are not currently available in the published scientific literature.

Assessment in Other Relevant Animal Models for Mechanistic Elucidation

A comprehensive review of the scientific literature reveals a notable absence of in vivo studies in animal models specifically designed to elucidate the biological mechanisms of this compound. While the compound has been identified as a potential aromatase inhibitor through in vitro assays, this activity has not been further investigated in animal models to understand its physiological effects and mechanism of action within a whole organism.

Research on diterpenes isolated from Thuja standishii, the natural source of this compound, has included in vivo assessments of other related compounds. For instance, studies have reported on the anti-tumor promoting activities of certain labdane-type diterpenes from Thuja standishii in a two-stage mouse skin carcinogenesis model. thieme-connect.comthieme-connect.comnih.gov These investigations, however, did not include this compound in their in vivo experimental groups.

One study did test this compound for its inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation, which is an in vitro screening method to identify potential cancer chemopreventive agents. nih.gov While the study included this compound among the tested compounds, the results for its activity were not reported as significant, and this was not an assessment in an animal model.

Therefore, there is currently no available data from preclinical animal studies to detail the mechanistic pathways of this compound in a living organism. Such studies would be crucial to determine its potential therapeutic efficacy, understand its pharmacokinetic and pharmacodynamic profiles, and to confirm its mechanism of action in a more complex biological system. The existing research on this compound is primarily focused on its isolation, structural elucidation, and in vitro enzymatic activity. thieme-connect.com

Detailed Research Findings and Data Tables

Due to the lack of published in vivo studies on this compound in animal models for mechanistic elucidation, no research findings or data tables can be presented in this section. The necessary preclinical evaluations to generate such data have not been reported in the available scientific literature.

Structure Activity Relationship Sar Studies of Standishinal and Its Analogs

Influence of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in its interaction with biological targets like enzymes. youtube.comresearchgate.netuou.ac.inlibretexts.org

Effects of A/B-Ring Configuration on Aromatase Inhibition

Research indicates that the configuration of the A/B rings in standishinal and its analogs significantly influences their aromatase inhibitory activity. nih.govresearchgate.net Isomers possessing a cis-configuration at the A/B-ring junction generally exhibit more potent inhibitory activities against aromatase compared to those with a trans-configuration. nih.govresearchgate.net

Absolute Stereostructure-Activity Correlations

Understanding the absolute stereochemistry (the precise 3D arrangement at chiral centers) is vital for elucidating SAR. libretexts.orglibretexts.orgsathyabama.ac.in While the specific absolute stereostructure-activity correlations for this compound itself are detailed in research, the general principle is that the exact spatial orientation of functional groups and the molecular scaffold dictates the fit and interaction within the enzyme's active site. youtube.comnih.govcore.ac.uk

Impact of Functional Group Modifications on Activity

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and contribute significantly to its biological activity. slideshare.netbyjus.comsolubilityofthings.com Modifications to these groups can alter a compound's potency and efficacy. wikipedia.orgnih.gov

Role of Acetylation on Pharmacological Efficacy

Studies have shown that acetylation, the addition of an acetyl group, can impact the pharmacological efficacy of this compound. nih.govresearchgate.net Specifically, the diacetate derivative of this compound has been reported to show significant inhibitory activity against aromatase, similar to the parent compound. researchgate.net

Systematic Derivatization and Structure-Activity Profiling

Systematic derivatization involves creating a series of related compounds by modifying specific functional groups or parts of the molecular scaffold. nih.govlibretexts.org This approach allows for comprehensive structure-activity profiling to identify which structural features are essential for activity and which modifications enhance or diminish potency. nih.govslideshare.netlibretexts.org While specific detailed data tables on systematic derivatization of this compound analogs are extensive in the literature, the general finding is that variations in the diterpene structure lead to differing levels of aromatase inhibition. nih.govnih.gov

SAR Comparisons Across Related Diterpenoid and Taiwaniaquinoid Scaffolds

This compound belongs to the diterpenoid class of natural products. nih.govnih.gov Comparing the SAR of this compound to other related diterpenoids and taiwaniaquinoids can provide broader insights into the structural requirements for aromatase inhibition within these scaffold types. youtube.comnih.govcore.ac.uk Taiwaniaquinoids are a group of natural products structurally related to diterpenes. chem960.com

Research comparing this compound to other diterpenoids has shown that this compound, with its ring C aromatization, was among the most active diterpenoids tested for aromatase inhibition using recombinant yeast microsomes. nih.gov Comparisons with synthetic derivatives and other natural products, including other diterpenoids and taiwaniaquinoids, highlight that the specific arrangement of rings and functional groups within these scaffolds dictates their interaction with the aromatase enzyme. youtube.comnih.govcore.ac.ukuga.edu While taiwaniaquinoids have also shown biological activity, head-to-head comparisons with this compound against clinical drugs have sometimes shown taiwaniaquinoids performing better, although this has received less attention in reported biological activity studies. uga.edu The planarity of certain ring systems, such as the A/B rings in steroidal inhibitors, has been noted as important for enzyme inhibition, suggesting that similar conformational features may be relevant for diterpenoid inhibitors like this compound. core.ac.uk

Analytical and Characterization Methodologies in Standishinal Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of structural analysis for natural products like standishinal. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in piecing together the intricate framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the bonding network within the molecule.

1D NMR spectra, including ¹H and ¹³C NMR, provide initial information on the number and types of protons and carbons present. However, for a complex molecule like this compound, 2D NMR techniques are crucial for unambiguous structural determination. emerypharma.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org This information is vital for tracing out the spin systems within the molecule, helping to connect adjacent protons in the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). wikipedia.orgprinceton.edu These long-range correlations are critical for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly connected by chemical bonds. wikipedia.org This through-space correlation is essential for determining the relative stereochemistry of the molecule by revealing the spatial proximity of different proton groups.

Through the combined interpretation of these 2D NMR experiments, researchers can systematically build up the complete chemical structure of this compound.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wisdomlib.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a particularly sensitive and accurate method that has been applied in the study of this compound. wisdomlib.orgnih.gov

HRESIMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. wisdomlib.org For this compound, HRESIMS analysis yielded a prominent sodium adduct ion [M+Na]⁺ at an m/z of 353.2085, which corresponds to a molecular formula of C₂₀H₂₆O₄. griffith.edu.au This precise mass measurement is a critical piece of data that complements the information obtained from NMR spectroscopy.

Ion Calculated m/z Observed m/z Molecular Formula
[M+Na]⁺353.2085353.2085C₂₀H₂₆O₄

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups present in a molecule. itwreagents.commrclab.comoutermost-tech.com

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions. mrclab.comdrawellanalytical.com The resulting spectrum can indicate the presence of chromophores, such as conjugated systems or carbonyl groups.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within the molecule. itwreagents.comijrpr.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition. For instance, the presence of hydroxyl (-OH) and carbonyl (C=O) groups in this compound would give rise to distinct absorption bands in the IR spectrum.

X-ray Crystallography for Absolute Stereostructure Determination

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry of a molecule, X-ray crystallography provides the definitive determination of its absolute stereostructure in the solid state. veranova.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. veranova.com

The absolute stereostructure of this compound was unequivocally confirmed through single-crystal X-ray crystallographic analysis. researchgate.netnii.ac.jp This analysis was performed on both this compound itself and its p-bromobenzoate derivative. researchgate.net The use of a derivative containing a heavy atom like bromine aids in the determination of the absolute configuration. The crystal data for this compound revealed an orthorhombic space group P2. researchgate.net

Compound Crystal System Space Group
This compoundOrthorhombicP2

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural source, the bark of Thuja standishii, requires effective separation and purification techniques. researchgate.net Chromatography is the primary method used for this purpose.

Silica (B1680970) Gel Chromatography

Silica gel chromatography is a widely used technique for the purification of organic compounds. labbox.eucolumn-chromatography.commiamioh.edu It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). column-chromatography.commiamioh.edu The high porosity and absorbency of silica gel make it an effective medium for separating compounds with varying polarities. column-chromatography.com

Sephadex LH-20 Chromatography

Sephadex LH-20 chromatography is a crucial step in the purification and isolation of this compound from its natural sources. This size-exclusion chromatography technique, which utilizes a lipophilic dextran (B179266) gel, is effective in separating molecules based on their size and polarity. In the context of this compound research, it is typically employed as an intermediary purification step following initial extraction and silica gel chromatography.

In a notable study involving the stem bark of Thuja standishii, the source from which this compound was first identified, a chloroform (B151607) extract was first subjected to silica gel column chromatography. acs.org Subsequently, specific fractions from this initial separation were chromatographed over Sephadex LH-20 to further refine the mixture and remove interfering compounds. acs.org This process is instrumental in separating diterpenes and other related compounds from the crude extract, paving the way for finer resolution techniques like MPLC and HPLC. The use of Sephadex LH-20 effectively groups compounds of similar molecular weight, which is particularly useful for complex plant extracts containing a wide variety of phytochemicals. acs.org

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) serves as a key fractionation technique in the isolation pathway of this compound. acs.org It offers a faster and higher-resolution separation compared to traditional low-pressure column chromatography. Researchers utilize MPLC to process the enriched fractions obtained from Sephadex LH-20 chromatography.

In the isolation of diterpenes from Thuja standishii, MPLC was conducted using both silica gel and reversed-phase (ODS) stationary phases. acs.org For instance, a diterpene mixture obtained after initial chromatography steps was subjected to MPLC with an ODS column. acs.org Further purification of the resulting residues was achieved through repeated MPLC on silica gel, using solvent systems like n-hexane-EtOAc. acs.org This multi-step MPLC approach allows for the efficient separation of structurally similar compounds, ultimately leading to the isolation of pure diterpenes, which would include this compound in relevant preparations. acs.orgscribd.com

MPLC Application in Diterpene Isolation
Stationary Phases Used Silica gel (230−400 mesh), Cosmocil 40C18−PREP (ODS) acs.org
Purpose Fractionation of diterpene mixtures obtained from Sephadex LH-20 chromatography acs.org
Example Eluent n-hexane−EtOAc (1:1) acs.org
Outcome Isolation of specific compound residues for further purification acs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the final stages of this compound research, primarily for assessing purity and for quantification. researchgate.netgriffith.edu.au Due to its high resolution and sensitivity, HPLC can separate this compound from any remaining minor impurities after preparative chromatography steps.

In typical phytochemical isolation workflows, once a compound is isolated through methods like MPLC, its purity is confirmed by analytical HPLC. researchgate.net The technique provides a precise measure of the compound's purity, which is critical for accurate spectroscopic analysis and bioactivity screening. While specific HPLC methods dedicated solely to this compound are not detailed in isolation, the general methodology for related natural products involves using reversed-phase columns and detecting the analyte with a UV or mass spectrometry detector. griffith.edu.audokumen.pub The purity is generally determined by the peak area percentage in the resulting chromatogram.

Role of HPLC in Natural Product Research
Primary Function Purity analysis of isolated compounds researchgate.net
Secondary Function Quantification of the compound in extracts or fractions
Common Detection Method Ultraviolet (UV) absorption, though often weak for such compounds without derivatization dokumen.pub
Significance Ensures the structural identification and bioassay results are from a pure compound researchgate.net

Quantitative Bioanalytical Methods for Research Samples

Quantitative bioanalytical methods are essential for studying the pharmacokinetic properties of compounds like this compound in biological matrices (e.g., plasma, urine). wuxiapptec.com These methods must be rigorously validated to ensure reliability and reproducibility. bebac.at The validation process assesses several key parameters, including accuracy, precision, selectivity, sensitivity, and stability. bebac.atich.org

For a small molecule like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and powerful bioanalytical platform. wuxiapptec.com This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the analyte in complex biological fluids. wuxiapptec.combioanalysis-zone.com

The development and validation of a quantitative bioanalytical method for this compound would follow established guidelines. ich.orgresearchgate.net This involves preparing calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the biological matrix of interest. ich.org

The table below outlines the typical parameters evaluated during the validation of a bioanalytical method intended for research samples, as would be applied to this compound.

Validation Parameter Description Typical Acceptance Criteria
Accuracy The closeness of the determined value to the nominal concentration. bebac.atThe mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). researchgate.net
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. bebac.atThe coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). researchgate.net
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. bebac.atResponse from interfering components should be ≤20% of the response at the LLOQ. bebac.at
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. ich.orgAnalyte concentration should be within ±15% of the nominal concentration after storage under various conditions (e.g., freeze-thaw, bench-top). ich.org
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. researchgate.netAssessed to ensure precision is not compromised.
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. ich.orgShould be consistent, precise, and reproducible. bebac.at

Future Research Directions and Preclinical Development Potential

Elucidation of Underexplored Biological Activities and Target Engagement

While standishinal is known for its aromatase inhibitory activity, further research is needed to fully understand its spectrum of biological effects and the specific molecular targets it engages. This compound has shown relatively potent effects on the enzyme aromatase, acting as an inhibitor and thus decreasing the synthesis of estradiol (B170435) in the human body. wikipedia.orggbif.orggbif.org Studies have evaluated the aromatase inhibitory activities of this compound and other diterpenoids from Thuja standishii using recombinant human aromatase expressed in yeast microsomes. researchgate.netthieme-connect.comresearchgate.net this compound significantly inhibited aromatase activity, demonstrating 50.2% inhibition at 1 µM. thieme-connect.comresearchgate.net This potency was found to be comparable to that of natural flavonoids like chrysin (B1683763) and apigenin (B1666066) under similar assay conditions. thieme-connect.comresearchgate.net A semi-synthetic diacetyl derivative of this compound also showed inhibitory activity, suggesting that diacetylation does not substantially alter its potency. researchgate.netthieme-connect.com

Beyond aromatase inhibition, this compound and related compounds from Thuja standishii have also been investigated for anti-tumor promoting activities in an in vivo two-stage mouse skin carcinogenesis assay. researchgate.netthieme-connect.com Further studies are needed to explore these and potentially other biological activities, as well as to precisely identify and validate the molecular targets responsible for these effects. Techniques such as target engagement studies could be valuable in this regard. biorxiv.org

Development of Advanced and Efficient Synthetic Methodologies for Analogs

The intriguing carbotricyclic structure of taiwaniaquinoids, including this compound, makes them attractive synthetic targets. scispace.com The development of efficient synthetic routes is crucial for producing sufficient quantities of this compound for research and for synthesizing analogs to explore structure-activity relationships.

DL-Standishinal has been synthesized in 15 steps from p-formylanisole. nih.govresearchgate.net A key step in this synthesis involves the aldol (B89426) reaction of 12-hydroxy-6,7-seco-abieta-8,11,13-triene-6,7-dial, which proceeds in excellent yield with a protonic catalyst such as d-camphorsulfonic acid. nih.govresearchgate.net

Structure-activity relationship studies of this compound and its related compounds have indicated that isomers with a cis-configuration on the A/B-ring generally exhibit more potent inhibitory activities against aromatase than those with a trans-configuration. nih.govresearchgate.net This highlights the importance of stereochemistry in the biological activity of this compound and its analogs.

Proposed synthetic strategies for this compound and related taiwaniaquinoids often involve key steps such as intramolecular Friedel-Crafts cyclization reactions. scispace.comcore.ac.ukrsc.orgnih.govnih.gov For instance, the transformation of a seco-abietane dialdehyde (B1249045) into this compound can occur through a Friedel-Crafts-type cyclization, likely activated by a hydroxyl group on the aromatic ring. nih.gov Various Brønsted and Lewis acids have been tested for this cyclization, with (+)-camphorsulfonic acid showing promising results. nih.gov

Future research should focus on developing more advanced, efficient, and potentially enantioselective synthetic methodologies to access this compound and a diverse range of analogs. This would facilitate comprehensive structure-activity relationship studies and the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.

Comprehensive Characterization of Metabolic Pathways and Enzymatic Transformations

Understanding how this compound is metabolized in biological systems is essential for evaluating its potential as a therapeutic agent. While some information exists regarding its biosynthesis, detailed metabolic pathways and the enzymes involved in its transformation within mammals or other relevant organisms are not yet fully characterized.

It has been verified that this compound is biosynthesized from 12-hydroxy-6,7-seco-abieta-8,11,13-triene-6,7-dial. acs.org This biogenetic pathway is thought to involve the oxidative cleavage of a precursor and an aldol-type addition. escholarship.org Another proposed biogenetic pathway from abietane (B96969) diterpenes to taiwaniaquinoids, including this compound, involves the acid treatment of 6,7-seco-abietane dialdehydes, yielding the 4a-methyltetrahydrofluorene skeleton through the elimination of formic acid from a cyclic aldol intermediate. nih.govresearchgate.net

Comprehensive characterization of this compound's metabolic fate in vivo is needed. This includes identifying the enzymes responsible for its biotransformation, determining the structures of its metabolites, and understanding the excretion pathways. Such studies are critical for assessing potential drug-drug interactions, evaluating systemic exposure, and predicting potential toxicity. nih.govyoutube.com

Exploration of this compound's Potential as a Lead Compound for Therapeutic Development

This compound's demonstrated aromatase inhibitory activity positions it as a potential lead compound for the development of therapeutic agents, particularly in areas where modulating estrogen levels is beneficial, such as in the treatment of estrogen-dependent cancers like breast cancer. wikipedia.orggbif.orggbif.orgresearchgate.netthieme-connect.comscispace.comnih.gov Aromatase inhibitors are considered valuable therapeutic agents in the treatment of estrogen-dependent cancers due to their ability to decrease plasma estrogen levels. researchgate.netthieme-connect.comnih.gov

While this compound shows moderate inhibitory effects on human aromatase, further research is necessary to fully explore its therapeutic potential. researchgate.netthieme-connect.com This would involve extensive preclinical studies to evaluate its efficacy in relevant disease models, assess its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and conduct preliminary toxicity assessments. youtube.comontosight.airesearchgate.net

The development of this compound as a therapeutic agent would require a multidisciplinary approach, integrating expertise in chemistry, pharmacology, and biology. ontosight.ai Structure-activity relationship studies based on the synthesis of analogs (as discussed in Section 8.2) would be crucial for optimizing its pharmacological properties. Identifying the specific target engagement (as discussed in Section 8.1) would further inform rational drug design. While preclinical development is a complex and lengthy process, this compound's established biological activity provides a foundation for further investigation into its potential as a therapeutic lead compound.

Q & A

Basic Research Questions

Q. What foundational chemical properties of Standishinal must be characterized prior to experimental studies, and what methodologies are recommended?

  • Methodological Answer : Begin with spectroscopic analysis (e.g., NMR, IR) for structural confirmation, chromatographic techniques (HPLC, GC-MS) for purity assessment, and thermodynamic studies (e.g., DSC for melting points). Ensure reproducibility by documenting protocols in alignment with standardized materials/methods sections in peer-reviewed frameworks .

Q. How should researchers design a preliminary bioactivity assay for this compound?

  • Methodological Answer : Define independent variables (e.g., concentration gradients), dependent variables (e.g., enzyme inhibition rates), and controls (positive/negative, solvent-only). Use cell-based assays (e.g., MTT for cytotoxicity) with triplicate runs to assess variability. Reference experimental design criteria from science-specific research question frameworks, emphasizing clarity in variables and organism/chemical specificity .

Q. What are best practices for conducting a systematic literature review on this compound’s mechanisms of action?

  • Methodological Answer : Use databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics"). Apply MeSH terms from relevant papers and filter results by study type (in vitro/in vivo). Follow systematic review protocols, including citation chaining and documenting exclusion criteria (e.g., non-peer-reviewed sources) to address knowledge gaps .

Q. How to ensure ethical compliance in animal studies involving this compound?

  • Methodological Answer : Adopt the 3Rs framework (Replacement, Reduction, Refinement). Obtain IRB/IACUC approval, detail participant selection criteria (e.g., species, age), and justify sample sizes statistically. Include ethical statements in methodology sections, per guidelines for biomedical research .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological efficacy across studies?

  • Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess heterogeneity sources (e.g., dosage variances, model organisms). Apply quality scoring (e.g., Jadad scale for clinical trials) and subgroup analyses. Address methodological biases by re-evaluating experimental conditions (e.g., solvent compatibility) and statistical power .

Q. What advanced statistical models are appropriate for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill slope model) or Bayesian hierarchical models to account for variability. Validate with AIC/BIC criteria and bootstrap resampling. Collaborate with statisticians to ensure robustness, as emphasized in statistical reporting standards for complex datasets .

Q. How to optimize chromatographic separation protocols for this compound in complex biological matrices?

  • Methodological Answer : Employ UPLC-MS/MS with gradient elution (e.g., acetonitrile/water phases) and column chemistry optimization (C18 vs. HILIC). Validate via recovery experiments (spiked samples) and matrix effect assessments. Document parameters (retention time, resolution) following analytical chemistry reporting norms .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Implement quality-by-design (QbD) principles, tracking critical process parameters (e.g., temperature, catalyst purity). Use DOE (Design of Experiments) to identify variability sources. Characterize batches via orthogonal analytical methods (e.g., XRD for crystallinity) and archive raw data for cross-validation .

Methodological Considerations

  • Data Integrity : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage. Include appendices for large datasets (e.g., spectral libraries) while highlighting processed data in results .
  • Contradiction Analysis : Apply triangulation (e.g., combining LC-MS, bioassays) to verify findings. Discuss limitations in discussion sections, addressing instrument sensitivity or sampling biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.